molecular formula C34H52N2O2 B10851336 N,N'-(1',6-hexylene)-bis-(-)-nor-MEP

N,N'-(1',6-hexylene)-bis-(-)-nor-MEP

Cat. No.: B10851336
M. Wt: 520.8 g/mol
InChI Key: YBOHCXLIWATJCJ-KKLWWLSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hexylene bridge linking two nor-MEP moieties, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP typically involves the reaction of 1,6-hexanediol with nor-MEP under specific conditions. The process begins with the esterification of 1,6-hexanediol, followed by a series of catalytic hydrogenation steps to achieve the desired purity and structure . The reaction conditions often include the use of low-molecular alcohols and specific catalysts to facilitate the esterification and hydrogenation processes.

Industrial Production Methods: Industrial production of N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP involves large-scale esterification and hydrogenation processes. The carboxylic acid mixture used in the synthesis is obtained as a by-product of the oxidation of cyclohexane into cyclohexanone and cyclohexanol . The mixture undergoes esterification, followed by catalytic hydrogenation and distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.

Major Products Formed: The major products formed from the reactions of N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP depend on the specific reaction pathway. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of complex molecules In biology, it serves as a reagent for studying biochemical pathways and interactionsIndustrially, it is utilized in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP can be compared to other similar compounds such as 1,6-hexylene diacrylamide and 1,6-hexanediol . While these compounds share some structural similarities, N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP is unique due to its specific functional groups and the presence of the nor-MEP moieties. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications.

Conclusion

N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications alike. Continued exploration of its properties and applications will likely yield further insights and innovations.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C34H52N2O2

Molecular Weight

520.8 g/mol

IUPAC Name

3-[(3S)-3-ethyl-1-[6-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]hexyl]azepan-3-yl]phenol

InChI

InChI=1S/C34H52N2O2/c1-3-33(29-15-13-17-31(37)25-29)19-7-11-23-35(27-33)21-9-5-6-10-22-36-24-12-8-20-34(4-2,28-36)30-16-14-18-32(38)26-30/h13-18,25-26,37-38H,3-12,19-24,27-28H2,1-2H3/t33-,34-/m1/s1

InChI Key

YBOHCXLIWATJCJ-KKLWWLSJSA-N

Isomeric SMILES

CC[C@]1(CCCCN(C1)CCCCCCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Canonical SMILES

CCC1(CCCCN(C1)CCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.